5-anilino-1,3-thiazolidine-2,4-dione
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Overview
Description
5-anilino-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-anilino-1,3-thiazolidine-2,4-dione typically involves the reaction of phenylisothiocyanate with diethyl malonate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours. The product is then isolated by evaporation of the solvent and purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-anilino-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated phenylamino derivatives.
Scientific Research Applications
5-anilino-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-anilino-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving oxidative stress or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-Phenylamino-4-methyl-5-acetyl thiazole: Shares a similar thiazole ring structure but with different substituents.
Phenobarbital: Contains a barbiturate core with a phenyl group, used as an anticonvulsant.
Chlordiazepoxide: A benzodiazepine with a similar aromatic amine structure, used as an anxiolytic.
Uniqueness
5-anilino-1,3-thiazolidine-2,4-dione is unique due to its specific thiazolidine ring structure combined with a phenylamino group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
317375-77-2 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24g/mol |
IUPAC Name |
5-anilino-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2S/c12-7-8(14-9(13)11-7)10-6-4-2-1-3-5-6/h1-5,8,10H,(H,11,12,13) |
InChI Key |
CZKJOYVNKGANKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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